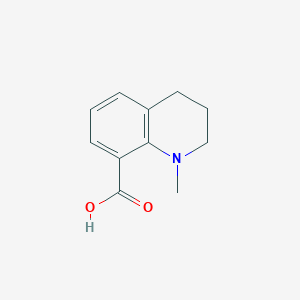
1-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid
Vue d'ensemble
Description
1-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Methyl-1,2,3,4-tetrahydro-8-quinolinecarboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a quinoline core structure with a methyl group and a carboxylic acid functional group. This structural configuration is believed to contribute significantly to its biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that various substituted quinoline derivatives showed activity against Mycobacterium tuberculosis , with some compounds outperforming standard treatments like isoniazid .
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | M. tuberculosis | < 0.1 |
| N-Cyclohexylquinoline-2-carboxamide | M. kansasii | < 0.5 |
These findings suggest that this compound may also possess similar properties due to its structural similarities with other active quinoline derivatives.
Antimalarial Activity
The compound has been evaluated for its potential antimalarial effects. A derivative of quinoline was found to inhibit translation elongation factor 2 in Plasmodium falciparum, showcasing a novel mechanism of action that could be relevant for this compound as well .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways, leading to reduced proliferation of cancer cells.
- Binding Affinity : Its structural features allow it to bind effectively to active sites on enzymes or receptors, modulating their activity and influencing downstream signaling pathways.
Study on Anticancer Properties
A recent study investigated the anticancer potential of various tetrahydroquinoline derivatives. The findings indicated that certain derivatives exhibited cytotoxic effects against several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Pharmacokinetic Profile
The pharmacokinetic properties of related quinoline derivatives have been assessed in preclinical models. These studies highlighted the importance of lipophilicity and solubility in determining bioavailability and efficacy .
Propriétés
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-7-3-5-8-4-2-6-9(10(8)12)11(13)14/h2,4,6H,3,5,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUIQACYLMTPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















